

# The chemical structure and properties of CPI-637

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## Compound of Interest

Compound Name: CPI-637

Cat. No.: B606800

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## In-Depth Technical Guide: CPI-637

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**CPI-637** is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine binding pocket of these bromodomains, **CPI-637** disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the expression of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of **CPI-637**, supported by detailed experimental protocols and data presented for clarity and reproducibility.

## Chemical Structure and Physicochemical Properties

**CPI-637** is a benzodiazepinone derivative with the following chemical structure:

(4R)-1,3,4,5-tetrahydro-4-methyl-6-[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl]-2H-1,5-benzodiazepin-2-one

A 2D representation of the chemical structure of **CPI-637** is provided below.

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Table 1: Physicochemical Properties of **CPI-637**

Property	Value	Reference
CAS Number	1884712-47-3	[1]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> N <sub>6</sub> O	[2]
Molecular Weight	386.45 g/mol	[2]
Solubility	DMSO: 26-27 mg/mL (67.27-69.86 mM)	[1]

## Mechanism of Action

**CPI-637** functions as a competitive inhibitor of the bromodomains of CBP and p300. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as scaffolds for the assembly of transcriptional machinery.[3]

The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for anchoring CBP/p300 to chromatin at specific gene loci, leading to histone acetylation and transcriptional activation.[3]

By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, **CPI-637** prevents their engagement with acetylated histones, thereby displacing them from chromatin. This leads to a reduction in histone acetylation at target gene promoters and a subsequent downregulation of gene expression.[3] One of the key downstream effects of **CPI-637** is the

inhibition of MYC gene expression, a critical oncogene implicated in a wide range of human cancers.[1][3]



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Caption: Signaling pathway of **CPI-637** action.

## In Vitro Potency and Selectivity

The inhibitory activity of **CPI-637** has been characterized using various in vitro assays, demonstrating its high potency for CBP/p300 and selectivity against other bromodomain-containing proteins.

Table 2: In Vitro Inhibitory Activity of **CPI-637**

Target	Assay Type	IC <sub>50</sub> (μM)	Reference
CBP	TR-FRET	0.030	[1]
EP300	TR-FRET	0.051	[1]
BRD4	TR-FRET	>10	[3]
BRD9	TR-FRET	Substantial biochemical activity	[1]

Table 3: Cellular Activity of **CPI-637**

Effect	Cell Line	Assay Type	EC <sub>50</sub> (μM)	Reference
MYC Expression Inhibition	AMO-1	QuantiGene Plex	0.60	[1]

## Experimental Protocols

### Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the direct binding of **CPI-637** to the bromodomains of CBP and EP300. The principle involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Inhibition of the protein-ligand interaction by a test compound results in a decrease in the FRET signal.

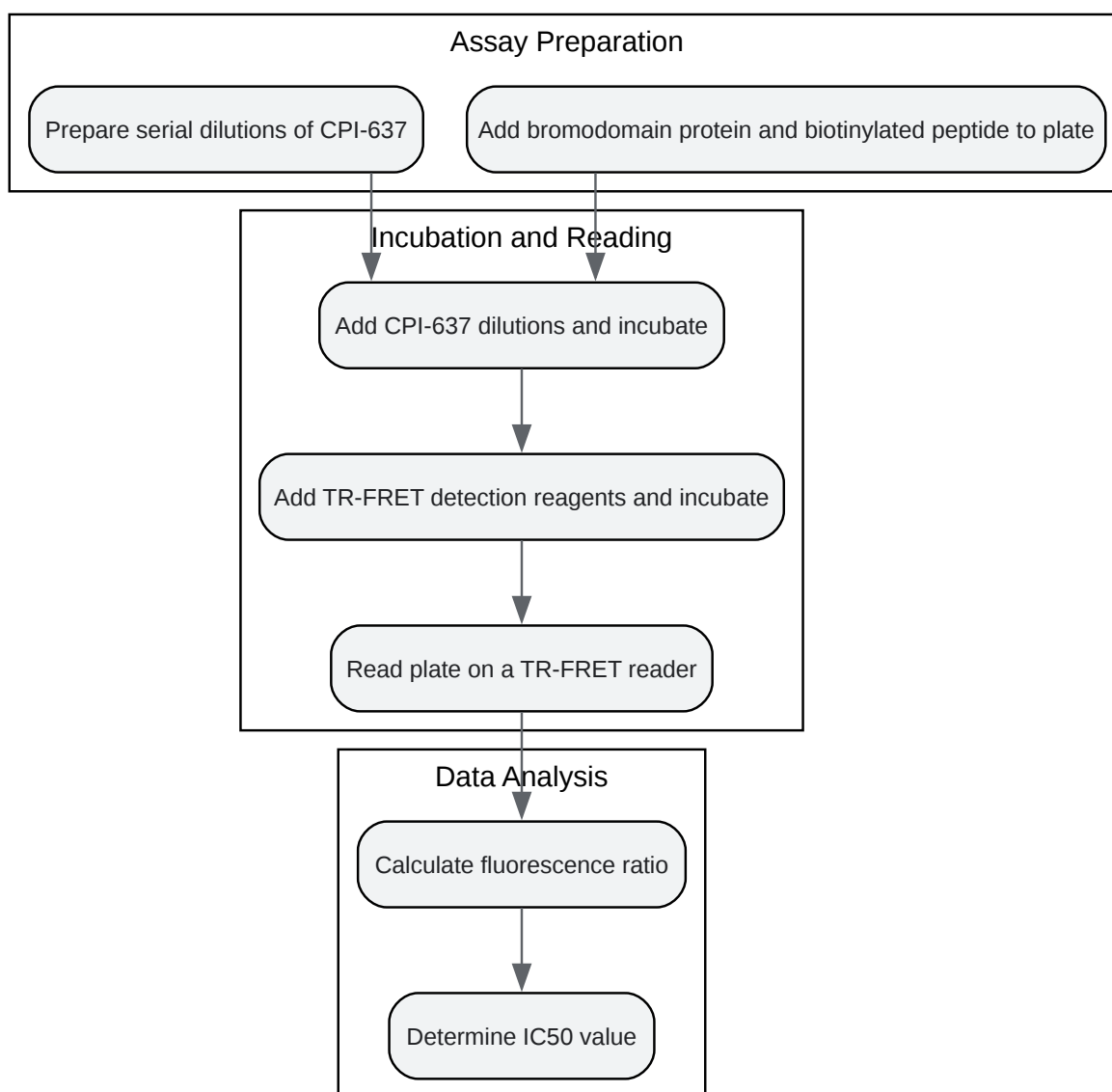
#### Materials:

- Recombinant human CBP or EP300 bromodomain protein
- Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
- Europium-labeled streptavidin (donor)
- APC-labeled anti-6xHis antibody (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
- **CPI-637** stock solution in DMSO
- 384-well low-volume microplates

#### Procedure:

- Prepare serial dilutions of **CPI-637** in assay buffer.
- Add the recombinant bromodomain protein and the biotinylated H4K8ac peptide to the wells of the microplate.
- Add the **CPI-637** dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
- Add a mixture of Europium-labeled streptavidin and APC-labeled anti-6xHis antibody to each well.

- Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC<sub>50</sub> value.



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Caption: Workflow for the TR-FRET assay.

## MYC Expression Assay (QuantiGene Plex)

This assay quantifies the effect of **CPI-637** on the expression of the MYC gene in a cellular context. The QuantiGene Plex assay is a hybridization-based method that allows for the direct measurement of RNA transcripts without the need for RNA purification or enzymatic amplification.

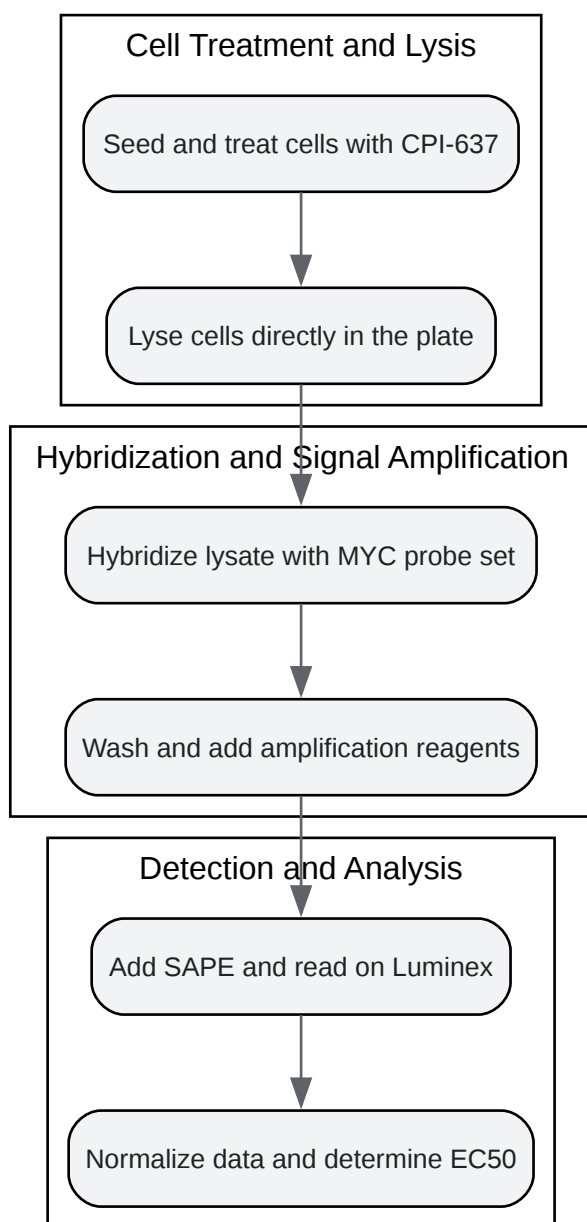
Materials:

- AMO-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CPI-637** stock solution in DMSO
- QuantiGene Plex Assay Kit (including lysis mixture, probe sets, and detection reagents)
- 96-well cell culture plates
- Luminex-based detection system

Procedure:

- Seed AMO-1 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **CPI-637** for a specified time (e.g., 24 hours).
- Lyse the cells directly in the wells using the lysis mixture provided in the QuantiGene Plex kit.
- Transfer the cell lysates to a hybridization plate containing the MYC-specific probe set.
- Incubate the plate to allow for hybridization of the target RNA to the capture and label probes.
- Wash the plate to remove unbound probes and lysates.

- Add the pre-amplifier, amplifier, and label probe reagents sequentially, with wash steps in between, to amplify the signal.
- Add the streptavidin-phycoerythrin (SAPE) conjugate and incubate.
- Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each well.
- Normalize the MFI values to a housekeeping gene and plot the results against the compound concentration to determine the EC<sub>50</sub> value.[\[1\]](#)



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Caption: Workflow for the MYC expression assay.

## Conclusion

**CPI-637** is a valuable research tool for investigating the biological roles of CBP/p300 bromodomains and their involvement in disease, particularly in cancers driven by MYC overexpression. Its high potency and selectivity make it a suitable probe for cellular and in vitro studies. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of **CPI-637**'s chemical and biological characteristics, along with detailed experimental procedures to facilitate its use in research settings.

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- To cite this document: BenchChem. [The chemical structure and properties of CPI-637]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606800#the-chemical-structure-and-properties-of-cpi-637]

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